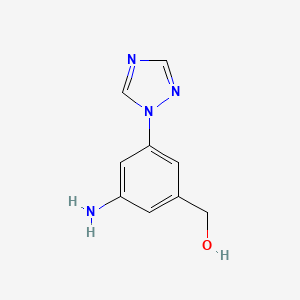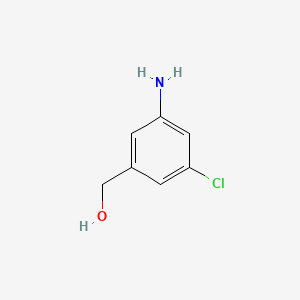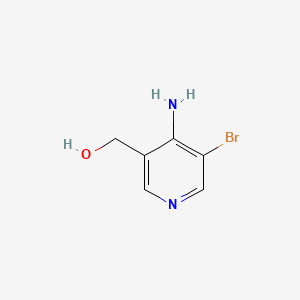
(4-Amino-5-bromopyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Amino-5-bromopyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H7BrN2O . It has a molecular weight of 203.04 . The IUPAC name for this compound is (4-amino-5-bromo-3-pyridyl)methanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7BrN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-2,10H,3H2,(H2,8,9) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . The compound has a Log Po/w (iLOGP) of 1.36, indicating its lipophilicity . It is also very soluble, with a solubility of 3.14 mg/ml .Scientific Research Applications
Methanol as a Basic Chemical and Fuel
Methanol is a fundamental chemical in various industries and has an annual production rate exceeding 10 million tons. It's used extensively as a clean-burning fuel with numerous applications, including as a peaking fuel in coal gasification combined cycle power stations. Methanol's versatility extends to its use as a primary transportation fuel or a fuel additive, offering extremely low emissions when combusted (Cybulski, 1994).
Methanol as a Chemical Marker in Power Transformers
In power transformers, methanol serves as a chemical marker to assess solid insulation conditions. Its presence was initially noted during thermal ageing tests with oil-immersed insulating papers. Methanol is now widely recognized for monitoring cellulose insulation degradation, with its generation correlating with mechanical property changes in cellulose. It's expected to become a routine utility tool for evaluating the average degree of polymerization of transformer cellulose winding (Jalbert et al., 2019).
Hydrogen Production from Methanol
Methanol, as a liquid hydrogen carrier, can produce high purity hydrogen, which is crucial for the development of a hydrogen-methanol economy. Research has focused on optimizing catalysts and reactor technologies to improve the efficiency and performance of hydrogen production from methanol. Catalysts with spinel structures and palladium-zinc alloy catalysts, for instance, have shown promising selectivity towards H2 and CO2 (García et al., 2021).
Conversion of Methanol to Propylene
The conversion process of methanol to propylene is gaining attention due to the high demand for propylene in petrochemical production. Research has focused on catalytic materials and process designs to optimize propylene selectivity and reduce aromatics formation. Structured catalysts, like ceramic-based honeycomb or silicon carbide foam, are used to minimize diffusional limitations and increase propylene selectivity (Ali et al., 2019).
Methanol in Environmental and Biological Processes
Methanol plays a role in atmospheric chemistry as the second most abundant volatile organic compound in the troposphere. It's involved in bidirectional exchanges at the ecosystem scale, influencing environmental processes. Methanol emissions are impacted by plant growth, stomatal conductance, and management activities in agriculture and forestry. Field-testing results emphasize its significance in monitoring cellulosic insulation degradation and its potential future use in environmental monitoring (Wohlfahrt et al., 2015).
Safety and Hazards
“(4-Amino-5-bromopyridin-3-yl)methanol” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
(4-amino-5-bromopyridin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-2,10H,3H2,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZSDOAVPLXAMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

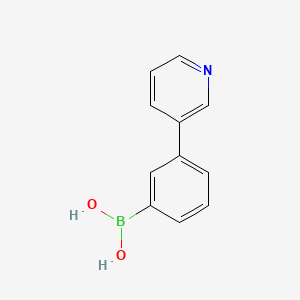
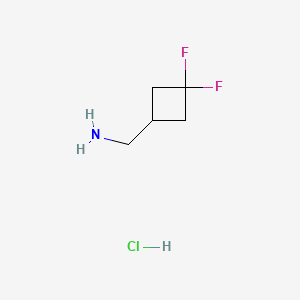

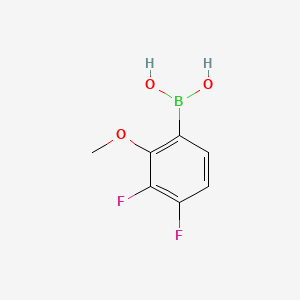
![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)
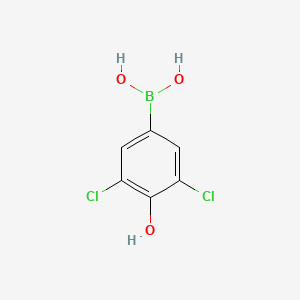
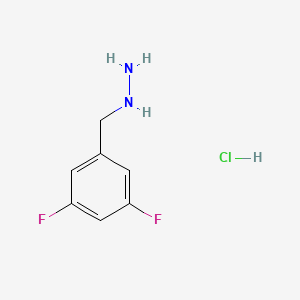

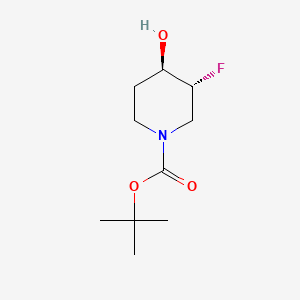
![Piperazine, 1-[2-(trimethylsilyl)ethyl]- (9CI)](/img/no-structure.png)

